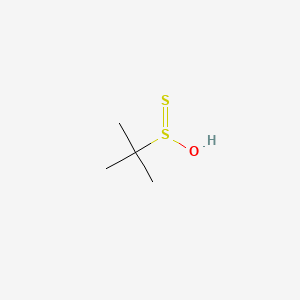
2-Methyl-2-propanesulfinothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-propanesulfinothioic acid is an organosulfur compound with the molecular formula C4H10OS2 It is characterized by the presence of a sulfinothioic acid group attached to a 2-methyl-2-propane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-propanesulfinothioic acid typically involves the reaction of tert-butyl disulfide with hydrogen peroxide in the presence of a catalyst such as vanadyl bis-acetylacetonate. The reaction is carried out in acetone at low temperatures to ensure the stability of the intermediate products. The reaction mixture is then quenched with saturated aqueous sodium thiosulfate to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 2-Methyl-2-propanesulfinothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield thiols or sulfides, depending on the reducing agent used.
Substitution: The sulfinothioic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-propanesulfinothioic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds
作用機序
The mechanism of action of 2-Methyl-2-propanesulfinothioic acid involves its interaction with various molecular targets. The sulfinothioic acid group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications .
類似化合物との比較
2-Methyl-2-propanesulfinamide: Similar in structure but contains an amide group instead of a sulfinothioic acid group.
2-Methyl-2-propanesulfonic acid: Contains a sulfonic acid group, making it more acidic and reactive in different chemical contexts.
2-Methyl-2-propanethiol: Contains a thiol group, which has different reactivity compared to the sulfinothioic acid group.
Uniqueness: 2-Methyl-2-propanesulfinothioic acid is unique due to the presence of the sulfinothioic acid group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
特性
CAS番号 |
34637-29-1 |
|---|---|
分子式 |
C4H10OS2 |
分子量 |
138.3 g/mol |
IUPAC名 |
tert-butyl-hydroxy-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/C4H10OS2/c1-4(2,3)7(5)6/h1-3H3,(H,5,6) |
InChIキー |
XXHUIZXCNSVYID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





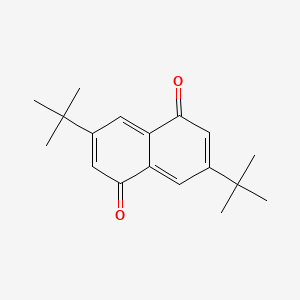
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
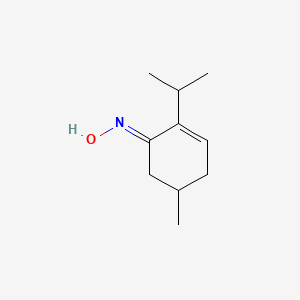
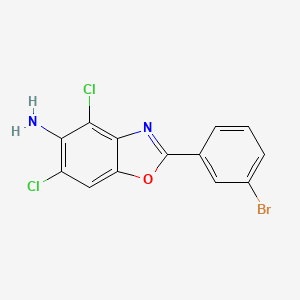
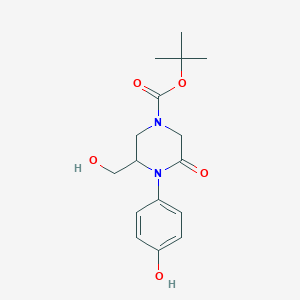
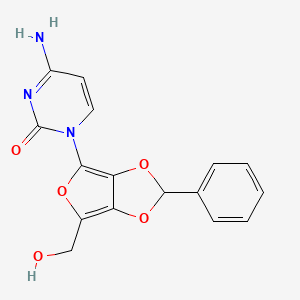
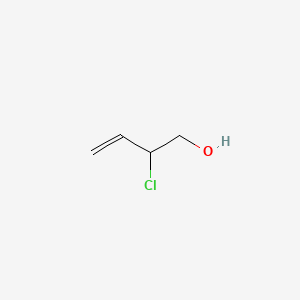
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
